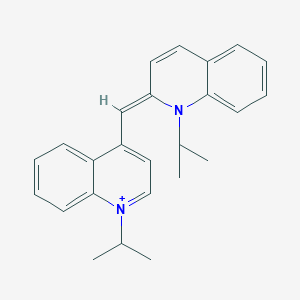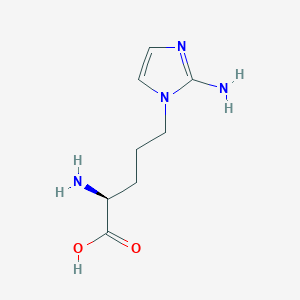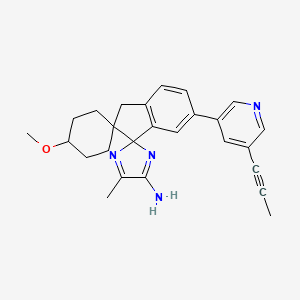![molecular formula C29H32O3 B10771318 (8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)
(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZK112993 est un composé organique synthétique connu pour son rôle d'antagoniste puissant du récepteur de la progestérone humaineIl est connu pour inhiber significativement la croissance de certaines tumeurs humaines dans les modèles expérimentaux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ZK112993 implique plusieurs étapes, à partir de précurseurs stéroïdiens facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de bases fortes et de solvants organiques pour faciliter ces transformations .
Méthodes de production industrielle
La production industrielle de ZK112993 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
ZK112993 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés, qui peuvent avoir des activités biologiques différentes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau stéroïdien, modifiant potentiellement son activité.
Substitution : Les groupes acétyle et propynyle peuvent être substitués par d'autres groupes fonctionnels pour créer des analogues aux propriétés différentes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation de nucléophiles ou d'électrophiles forts dans des conditions anhydres.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers analogues de ZK112993, chacun avec des activités biologiques potentiellement uniques. Ces analogues sont souvent étudiés pour comprendre la relation structure-activité du composé .
Applications de la recherche scientifique
ZK112993 a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude de la chimie des stéroïdes et le développement de nouvelles méthodologies de synthèse.
Biologie : ZK112993 est utilisé pour étudier le rôle des récepteurs de la progestérone dans divers processus biologiques, y compris la prolifération et la différenciation cellulaires.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des cancers hormonodépendants tels que les cancers du sein et de l'utérus.
Mécanisme d'action
ZK112993 exerce ses effets en se liant au récepteur de la progestérone humaine et en agissant comme un antagoniste. Cette liaison empêche le récepteur d'interagir avec son ligand naturel, la progestérone, inhibant ainsi les voies de signalisation en aval. Le composé induit un changement conformationnel dans le récepteur, ce qui l'empêche de se lier à l'ADN et d'activer la transcription des gènes. Ce mécanisme est particulièrement important dans le contexte des cancers hormonodépendants, où la signalisation de la progestérone joue un rôle crucial dans la croissance et la progression tumorale .
Applications De Recherche Scientifique
ZK112993 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of new synthetic methodologies.
Biology: ZK112993 is used to study the role of progesterone receptors in various biological processes, including cell proliferation and differentiation.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as breast and uterine cancers.
Industry: ZK112993 is used in the development of new pharmaceuticals and as a tool compound in drug discovery.
Mécanisme D'action
ZK112993 exerts its effects by binding to the human progesterone receptor and acting as an antagonist. This binding prevents the receptor from interacting with its natural ligand, progesterone, thereby inhibiting the downstream signaling pathways. The compound induces a conformational change in the receptor, which prevents it from binding to DNA and activating gene transcription. This mechanism is particularly important in the context of hormone-dependent cancers, where progesterone signaling plays a crucial role in tumor growth and progression .
Comparaison Avec Des Composés Similaires
Composés similaires
RU486 (mifépristone) : Un autre antagoniste puissant du récepteur de la progestérone avec des applications similaires dans la recherche sur le cancer.
ZK98299 : Un composé connexe ayant des effets distincts sur la conformation du récepteur et la liaison à l'ADN.
ZK98734 : Un autre analogue aux propriétés et aux applications uniques dans la recherche scientifique.
Unicité de ZK112993
ZK112993 est unique en sa capacité à induire un changement conformationnel spécifique dans le récepteur de la progestérone, ce qui le distingue des autres antagonistes. Ce mécanisme d'action unique en fait un outil précieux dans l'étude de la signalisation de la progestérone et de son rôle dans divers processus biologiques .
Propriétés
Formule moléculaire |
C29H32O3 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26+,28-,29-/m0/s1 |
Clé InChI |
OPKMKRUFBKTTRF-VBWGZTFCSA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)
![3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)
![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)


![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)
![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)






![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
